molecular formula C26H33ClN4O3S2 B2563909 4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216411-14-1

4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2563909
CAS RN: 1216411-14-1
M. Wt: 549.15
InChI Key: SYAIZNSVNVESPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H33ClN4O3S2 and its molecular weight is 549.15. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic methodologies for compounds involving thiazole and sulfonamide derivatives have been extensively explored, showcasing their potential for the development of novel materials and drugs. For instance, the synthesis of thiazole and thiazoline derivatives based on benzamide frameworks has been demonstrated, highlighting their anti-inflammatory activity and structural characterization through various spectroscopic methods (Lynch et al., 2006). Similarly, research on benzothiazole derivatives has shown their application in corrosion inhibition, providing insights into their chemical reactivity and potential for protecting materials (Hu et al., 2016).

Biological Evaluation and Antimicrobial Activity

Compounds with thiazole cores have been investigated for their biological activities, including antimicrobial and antifungal properties. For example, novel thiazole derivatives have been synthesized and evaluated for their in vitro antitumor activity, offering promising directions for cancer research (Fahim & Shalaby, 2019). Additionally, studies on the antimicrobial activities of thiazole-based compounds further demonstrate their potential in addressing resistance to existing antibiotics (Gouda et al., 2010).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking and density functional theory (DFT) calculations, have been applied to thiazole derivatives to predict their interaction with biological targets and to understand their electronic properties. Such studies enhance the design of compounds with optimized biological activities and physicochemical properties (Alyar et al., 2019).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S2.ClH/c1-7-15-29(16-8-2)35(32,33)22-12-10-21(11-13-22)25(31)30(18-17-28(5)6)26-27-24-20(4)19(3)9-14-23(24)34-26;/h7-14H,1-2,15-18H2,3-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAIZNSVNVESPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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